(Chloromethyl)polystyrene
CAS No.: 55844-94-5
Cat. No.: VC21536999
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55844-94-5 |
---|---|
Molecular Formula | C11H21NO4 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | (2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
Standard InChI Key | QJCNLJWUIOIMMF-JGVFFNPUSA-N |
Isomeric SMILES | CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Synthesis Methods
Traditional Synthesis Approaches
Historically, the synthesis of (chloromethyl)polystyrene often employed chloromethylation reagents such as chloromethyl methyl ether, which presented significant health hazards due to their carcinogenic properties. These traditional approaches, while effective for introducing chloromethyl functionality, posed considerable safety concerns for laboratory personnel and manufacturing environments.
Safe and Efficient Synthesis Methods
Recent advancements have focused on developing safer alternatives for the synthesis of (chloromethyl)polystyrene. A notable approach involves the use of 1,4-bis(chloromethoxy)butane (BCMB) as the chloromethylation reagent with anhydrous aluminum trichloride as the catalyst. This method effectively circumvents the use of carcinogenic chloromethyl ethers while maintaining high synthetic efficiency .
The synthesis typically begins with the preparation of polystyrene through emulsion polymerization. Separately, BCMB is synthesized using 1,4-butanediol, formaldehyde, and phosphorus trichloride as raw materials. The subsequent chloromethylation process introduces chloromethyl groups to the benzene rings of the polystyrene backbone under mild reaction conditions. This approach is characterized as gentle, safe, simple, and economical, making it particularly suitable for both laboratory and industrial applications .
Synthesis with Clay Composite Materials
An innovative strategy for enhancing the properties of (chloromethyl)polystyrene involves its synthesis in the presence of clay materials. Specifically, organically modified clays known as Cloisite (modified layered magnesium aluminum silicate platelets) have been incorporated during polymerization to create polymer-clay composites with enhanced properties .
Research has explored the use of different types of clay Cloisite (10A, 15A, and 20A) at various concentrations (1%, 2%, and 4%) to produce (chloromethyl)polystyrene with improved thermal and mechanical properties. Additionally, chloromethylstyrene can be copolymerized with styrene in a 1:1 volume ratio, and these copolymers can also be synthesized in the presence of clay Cloisite to further modify their properties .
Table 1 below summarizes the various clay compositions used in the synthesis of (chloromethyl)polystyrene composites:
Sample | Percentage of clay used (%) |
---|---|
CMS without clay Cloisite | – |
CMS with clay Cloisite 10A | 1 |
CMS with clay Cloisite 10A | 2 |
CMS with clay Cloisite 10A | 4 |
CMS with clay Cloisite 15A | 1 |
CMS with clay Cloisite 15A | 2 |
CMS with clay Cloisite 15A | 4 |
CMS clay Cloisite 20A | 1 |
CMS with clay Cloisite 20A | 2 |
CMS with clay Cloisite 20A | 4 |
CMS and styrene with clay Cloisite 10A | 2 |
CMS and styrene with clay Cloisite 10A | 4 |
CMS and styrene with clay Cloisite 15A | 2 |
The resulting clay-polymer composites demonstrate superior properties, including increased stability, improved temperature resistance, and extended shelf life compared to the pure polymer .
Characterization Techniques
Fourier Transform Infrared Spectroscopy
Compound | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
1,4-bis(chloromethoxy)butane (BCMB) | 1130 | C-O-C bond stretching vibration |
1,4-bis(chloromethoxy)butane (BCMB) | 640 | C-Cl bond bending vibration |
1,4-bis(chloromethoxy)butane (BCMB) | 1315 | C-H bond stretching vibration in -CH₂Cl |
Poly(p-chloromethyl styrene) | 676 | C-Cl bond bending vibration |
Poly(p-chloromethyl styrene) | 1419 | C-H bond stretching vibration in -CH₂Cl |
For the comprehensive characterization of (chloromethyl)polystyrene-clay composites, Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed using instruments such as the Fourier Transform Infrared Spectrophotometer IR Tracer-100 Solution Shimadzu. These instruments typically operate with KBr detectors and KBr beam splitters, with spectra generated across the range of 4000 cm⁻¹ to 400 cm⁻¹ .
Thermal Analysis
Thermogravimetric analysis (TGA) provides crucial insights into the thermal stability and decomposition behavior of (chloromethyl)polystyrene. Research has revealed that the thermal stability of poly(p-chloromethyl styrene) decreases with increasing chloromethyl group content . Furthermore, thermal decomposition typically proceeds through two distinct stages, which offers valuable information about the polymer's structure and composition .
Molecular Weight Determination
Gel permeation chromatography (GPC) serves as the standard method for determining the molecular weight and molecular weight distribution of (chloromethyl)polystyrene. Studies have reported that polystyrene synthesized by emulsion polymerization, which serves as the precursor for chloromethylation, typically exhibits a high molecular weight (Mw) . This characteristic influences the physical properties and potential applications of the resulting chloromethylated polymer.
Properties of (Chloromethyl)polystyrene
Chemical Properties
The most distinctive chemical property of (chloromethyl)polystyrene is the reactivity of its chloromethyl groups. These groups readily undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, carboxylates, and other nucleophilic reagents . This reactivity makes (chloromethyl)polystyrene an exceptionally versatile platform for further functionalization and the development of specialized materials.
Research has demonstrated successful substitution reactions of poly((chloromethyl)styrene) with salts of various nucleophilic reagents using phase-transfer catalysts . These reactions provide routes to introducing diverse functional groups onto the polymer backbone, expanding its potential applications in fields such as catalysis, separation science, and materials chemistry.
Thermal Properties
The thermal stability of (chloromethyl)polystyrene is significantly influenced by the degree of chloromethylation, with stability decreasing as the content of chloromethyl groups increases . Thermogravimetric analysis has revealed that the thermal decomposition of (chloromethyl)polystyrene typically occurs in two distinct stages, providing insights into its thermal behavior under elevated temperatures .
The incorporation of clay materials into (chloromethyl)polystyrene has been shown to enhance its thermal properties. Clay-polymer composites exhibit improved temperature resistance compared to the pure polymer, making them suitable for applications involving elevated temperatures .
Physical Properties
The physical properties of (chloromethyl)polystyrene can be significantly enhanced through the incorporation of clay materials. Research has demonstrated that the addition of clay Cloisite to (chloromethyl)polystyrene results in films with superior properties, including increased stability and extended shelf life .
Different types of clay Cloisite (10A, 15A, and 20A) and varying clay content (1%, 2%, and 4%) can be used to tailor the physical properties of the resulting polymer-clay composites . This flexibility allows for the development of materials with specific properties suited for particular applications.
Applications
As Reactive Intermediates
(Chloromethyl)polystyrene serves as a valuable reactive intermediate in polymer chemistry due to the reactivity of its chloromethyl groups. It can undergo various functionalization reactions to introduce diverse functional groups, enabling the development of specialized materials for specific applications. This versatility has made it a cornerstone in the synthesis of functionalized polymers for applications ranging from catalysis to biomedical materials.
In Separation and Extraction
Modified (chloromethyl)polystyrene has found significant applications in separation and extraction processes. For example, chloromethylated polystyrene polymer (CMSP) modified with 2-mercaptobenzothiazole (MBT) has been developed for the selective separation and preconcentration of silver ions . This modified polymer demonstrates efficiency in both batch and column modes, illustrating its potential in analytical and environmental applications.
Additionally, solid-phase extraction methods based on chloromethylated polystyrene magnetic nanospheres have been developed for analytical applications, such as the determination of phthalate esters in beverages using gas chromatography with mass spectrometry . These applications highlight the versatility of (chloromethyl)polystyrene in developing advanced separation and extraction technologies.
In Sensing and Imaging
(Chloromethyl)polystyrene has found applications in sensing and imaging technologies. Research has explored the development of inherently fluorescent polystyrene microspheres for coating, sensing, and cellular imaging applications . These materials address some limitations of commercially available polystyrene fluorescent microspheres, such as leakage and photobleaching issues, offering improved performance for biological and analytical applications.
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